![molecular formula C20H30O4Si2 B14172495 1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane CAS No. 920978-34-3](/img/structure/B14172495.png)
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to phenyl groups substituted with methoxymethoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane typically involves the reaction of 3-(methoxymethoxy)phenyl derivatives with tetramethyldisilane under specific conditions. The reaction is often catalyzed by transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems and as a part of therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane involves its interaction with molecular targets through its silicon-phenyl framework. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties that can be harnessed in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxymethoxy)phenylboronic acid: Shares the methoxymethoxy phenyl group but differs in its boronic acid functionality.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a similar phenyl structure but with thiourea functionality.
1,2-Bis-(4-methoxymethoxy-phenyl)-but-3-yne-1,2-diol: Similar phenyl groups with different functional groups and a butyne backbone.
Uniqueness
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane is unique due to its combination of methoxymethoxy phenyl groups with a disilane backbone. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
920978-34-3 |
|---|---|
Molekularformel |
C20H30O4Si2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
[3-(methoxymethoxy)phenyl]-[[3-(methoxymethoxy)phenyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C20H30O4Si2/c1-21-15-23-17-9-7-11-19(13-17)25(3,4)26(5,6)20-12-8-10-18(14-20)24-16-22-2/h7-14H,15-16H2,1-6H3 |
InChI-Schlüssel |
YEFJBDDLUGXMHP-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=CC=C1)[Si](C)(C)[Si](C)(C)C2=CC=CC(=C2)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


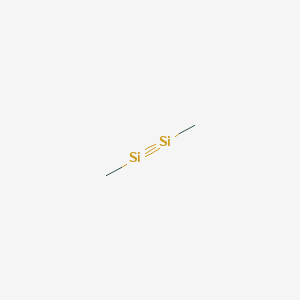
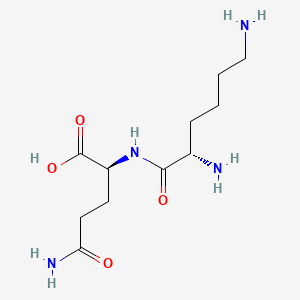
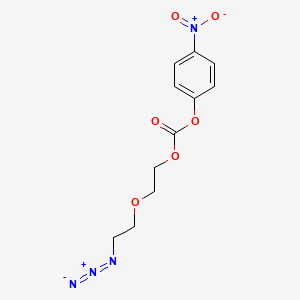
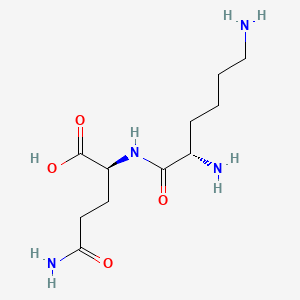
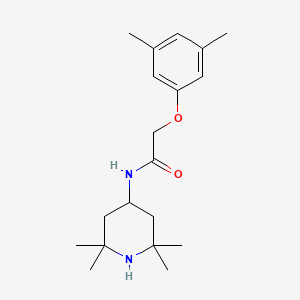
![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
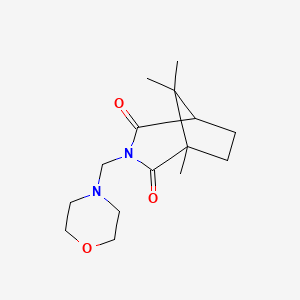
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)
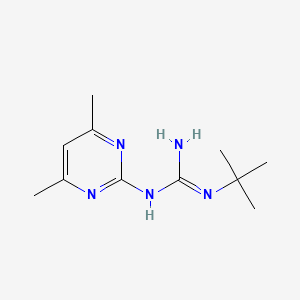
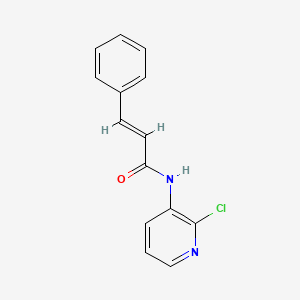
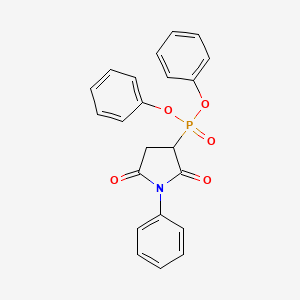
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
